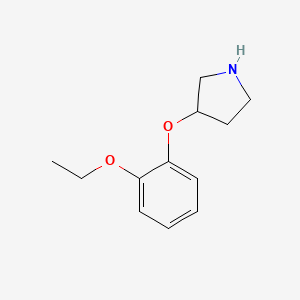

3-(2-Ethoxyphenoxy)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Heterocycles in Synthetic Organic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of synthetic organic chemistry and medicinal chemistry. nih.govfrontiersin.org Its prevalence is a testament to its versatile nature and inherent structural advantages.

A key feature of the pyrrolidine scaffold is its three-dimensional, non-planar structure. nih.govresearchgate.net This "pseudorotation" allows for a greater exploration of pharmacophore space compared to flat, aromatic systems. nih.govresearchgate.net The sp³-hybridized carbon atoms in the ring provide multiple stereogenic centers, enabling the synthesis of a diverse array of stereoisomers. nih.govresearchgate.net The specific spatial arrangement of substituents on the pyrrolidine ring can drastically influence a molecule's biological activity by altering its binding mode to target proteins. nih.govresearchgate.net

Pyrrolidine and its derivatives are not only integral components of numerous natural products, particularly alkaloids, but they are also found in a significant number of FDA-approved drugs. nih.govfrontiersin.org Beyond their role as bioactive agents, pyrrolidines are widely employed as:

Organocatalysts: Proline and its derivatives are foundational in asymmetric organocatalysis, facilitating a wide range of chemical transformations. mdpi.comresearchgate.netnih.gov

Chiral Auxiliaries and Ligands: Their defined stereochemistry makes them valuable in controlling the stereochemical outcome of reactions. nih.govmdpi.com

Synthetic Intermediates: The pyrrolidine ring serves as a versatile building block for the construction of more complex molecules. ontosight.aiopenmedicinalchemistryjournal.com

The structural and chemical properties of the pyrrolidine ring, including its basicity and hydrophilicity, make it a "privileged scaffold" in drug discovery, offering a robust framework for the development of novel therapeutic agents. bohrium.comtandfonline.com

Role of Substituted Aryl Ethers in Molecular Design and Synthesis

Substituted aryl ethers, characterized by an oxygen atom connecting an aromatic ring to another organic group, are another critical motif in molecular design. sioc-journal.cnnumberanalytics.com This functional group is present in a vast number of natural products, pharmaceuticals, and agrochemicals. sioc-journal.cnresearchgate.net

The inclusion of an aryl ether linkage can significantly modulate a molecule's physicochemical properties:

Solubility and Lipophilicity: The ether group can influence a compound's solubility and its ability to traverse biological membranes. numberanalytics.com

Metabolic Stability: The ether bond is generally stable to hydrolysis and enzymatic degradation, which can enhance a drug's metabolic stability. numberanalytics.comspringernature.com

Conformational Rigidity: The aryl ether linkage can introduce a degree of conformational constraint, which can be advantageous for binding to specific biological targets.

The synthesis of aryl ethers is a well-established area of organic chemistry, with methods like the Williamson ether synthesis and various transition-metal-catalyzed cross-coupling reactions being commonly employed. rsc.orggoogle.comorganic-chemistry.org More recent advancements have focused on developing more atom-efficient and environmentally friendly methods, such as dehydrogenative coupling and C-H activation strategies. sioc-journal.cn The ability to selectively introduce aryloxy groups allows for the fine-tuning of a molecule's properties and the exploration of structure-activity relationships. encyclopedia.pubrsc.org

Contextual Importance of the 3-(2-Ethoxyphenoxy)pyrrolidine Motif in Chemical Space

The compound This compound brings together the key attributes of both the pyrrolidine heterocycle and the aryl ether scaffold. sigmaaldrich.com This specific arrangement, where a substituted phenoxy group is attached to the 3-position of the pyrrolidine ring, creates a unique chemical entity with potential applications in various areas of chemical research.

The pyrrolidine ring provides a three-dimensional, chiral framework, while the 2-ethoxyphenoxy group introduces specific electronic and steric properties. The ethoxy substituent on the phenyl ring can influence the molecule's lipophilicity and its potential interactions with biological targets. The position of the ether linkage on the pyrrolidine ring is also significant, as substitutions at the 3-position are known to be important for modulating biological activity. bohrium.com

While specific, in-depth research on This compound itself is not extensively documented in publicly available literature, its structure represents a confluence of two highly valued chemical motifs. The combination of a privileged heterocyclic scaffold with a versatile aryl ether functionality makes this and related compounds interesting targets for synthesis and investigation in the broader context of exploring new chemical space for drug discovery and materials science. rsc.orgnih.govresearchgate.net The modular nature of its synthesis allows for the creation of libraries of related compounds by varying the substituents on both the pyrrolidine and the aromatic ring. nih.gov

Below is a table summarizing the basic properties of the parent compound and its hydrochloride salt.

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C₁₂H₁₇NO₂ | C₁₂H₁₈ClNO₂ |

| Molecular Weight | 207.27 g/mol | 243.73 g/mol |

| CAS Number | 46410-31-5 | 1185301-83-0 bldpharm.com |

| Physical Form | Oil sigmaaldrich.com | Not specified |

| IUPAC Name | This compound sigmaaldrich.com | This compound;hydrochloride |

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

3-(2-ethoxyphenoxy)pyrrolidine |

InChI |

InChI=1S/C12H17NO2/c1-2-14-11-5-3-4-6-12(11)15-10-7-8-13-9-10/h3-6,10,13H,2,7-9H2,1H3 |

InChI Key |

QRUULZANXZNLHG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1OC2CCNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Ethoxyphenoxy Pyrrolidine and Advanced Analogues

Retrosynthetic Analysis of the 3-(2-Ethoxyphenoxy)pyrrolidine Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection approaches can be envisioned, focusing on the key structural features: the ether linkage and the pyrrolidine (B122466) ring.

Approach A: Disconnection of the Ether Linkage

The most straightforward disconnection involves cleaving the carbon-oxygen bond of the ether. This simplifies the target molecule into two key synthons: a functionalized pyrrolidine and an aromatic phenol (B47542). This leads to two potential synthetic routes:

Route A1: This route identifies (S)- or (R)-3-hydroxypyrrolidine as a key chiral intermediate and 2-ethoxyphenol (B1204887) as the coupling partner. The synthesis then relies on a reliable etherification method to connect these two fragments.

Route A2: An alternative disconnection suggests using a pyrrolidine with a good leaving group (e.g., a tosylate or halide) at the 3-position and coupling it with the sodium or potassium salt of 2-ethoxyphenol.

Approach B: Disconnection of the Pyrrolidine Ring

A more fundamental approach involves breaking the bonds that form the pyrrolidine ring itself. This strategy opens up a wider array of synthetic possibilities by targeting acyclic precursors. For example, disconnecting the C-N and C-C bonds of the ring points towards strategies like cycloaddition or intramolecular cyclization of a suitably functionalized open-chain amine. This approach is particularly valuable for creating diverse analogues by modifying the acyclic precursor before the ring-forming step.

| Disconnection Strategy | Key Intermediates/Precursors | Corresponding Forward Synthesis |

| Ether Linkage (C-O) | 3-Hydroxypyrrolidine, 2-Ethoxyphenol | Etherification (e.g., Williamson, Mitsunobu) |

| Pyrrolidine Ring (C-N/C-C) | Acyclic amino aldehydes, Azomethine ylides, Alkenes | Intramolecular Cyclization, [3+2] Cycloaddition |

Foundational Pyrrolidine Ring Construction Techniques

The construction of the pyrrolidine ring is the cornerstone of the synthesis. Several robust methodologies have been developed, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

The [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, is a powerful and highly convergent method for synthesizing five-membered rings like pyrrolidine. nih.gov The most common variant for this purpose involves the reaction of an azomethine ylide (the three-atom component) with an alkene or alkyne (the two-atom component). nih.gov

Azomethine ylides are versatile intermediates that can be generated through several methods, such as the thermal ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone. nih.govingentaconnect.com These reactions are highly regio- and stereoselective, allowing for the construction of complex pyrrolidine structures with multiple stereocenters in a single step. nih.gov The use of chiral catalysts has enabled the development of asymmetric versions of this reaction, providing access to enantiomerically enriched pyrrolidines. rsc.org

For instance, the reaction of an azomethine ylide generated from sarcosine (B1681465) and an aldehyde with an electron-deficient alkene can yield highly substituted pyrrolidines. nih.gov The versatility of this method allows for the synthesis of not only simple pyrrolidines but also complex fused and spirocyclic systems. mdpi.com

Intramolecular cyclization involves the formation of the pyrrolidine ring from an acyclic precursor containing both the nitrogen atom and a reactive functional group. This strategy is widely used due to the favorable kinetics of forming a five-membered ring.

Common strategies include:

Nucleophilic Substitution: A classic approach involves the cyclization of a γ-amino alcohol, halide, or sulfonate. For example, 4-amino-1-butanol (B41920) can be cyclized under acidic or basic conditions to form pyrrolidine. mdpi.com This method is fundamental and can be adapted for more complex substrates.

Reductive Amination: The intramolecular reductive amination of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine is another effective route. mdpi.com

Radical Cyclization: Intramolecular radical cyclization offers a complementary approach, particularly for the synthesis of highly substituted pyrrolidines. acs.org These reactions typically involve the generation of a radical on a side chain, which then attacks an appropriately positioned double or triple bond to form the ring.

Metal-Catalyzed Cyclization: Modern methods often employ transition metals to catalyze the cyclization. For example, copper-promoted intramolecular aminooxygenation of alkenes can produce disubstituted pyrrolidines with high levels of diastereoselectivity. nih.gov Similarly, palladium-catalyzed reactions can be used to construct the pyrrolidine moiety through nucleopalladation. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. researchgate.net MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov

Several MCRs have been developed for the synthesis of functionalized pyrrolidines. tandfonline.com A common example is the reaction of an aldehyde, an amino acid ester, and an electron-deficient alkene (a dipolarophile). tandfonline.com In this process, the aldehyde and amino acid condense to form an azomethine ylide in situ, which then undergoes a [3+2] cycloaddition with the alkene to afford the pyrrolidine product. This approach allows for the creation of up to three new stereogenic centers in a single step with high diastereoselectivity. nih.gov The diversity of accessible pyrrolidine structures can be expanded by varying each of the three components. mdpi.com

| Synthesis Technique | Key Features | Typical Reactants |

| [3+2] Cycloaddition | Convergent, high stereoselectivity. rsc.orgmdpi.com | Azomethine ylide + Alkene |

| Intramolecular Cyclization | Utilizes acyclic precursors, good for simple rings. mdpi.comnih.gov | γ-Amino alcohols, γ-Amino halides |

| Multicomponent Reaction | High efficiency and atom economy, rapid complexity generation. researchgate.netnih.gov | Aldehyde + Amino acid + Alkene |

Etherification and Aryl Coupling Strategies for 2-Ethoxyphenoxy Moiety Installation

Once the 3-hydroxypyrrolidine core is established, the final key step is the installation of the 2-ethoxyphenoxy moiety. This is achieved through the formation of an ether bond.

The Williamson ether synthesis is the most common and practical method for this transformation. taylorandfrancis.com This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide or sulfonate. youtube.com In the context of synthesizing this compound, this would typically involve:

Deprotonation: The hydroxyl group of a protected 3-hydroxypyrrolidine is deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. youtube.com

Nucleophilic Attack: The resulting alkoxide then attacks an electrophilic source of the 2-ethoxyphenyl group, such as 1-bromo-2-ethoxybenzene or a similar derivative.

Alternatively, the roles can be reversed, where the 2-ethoxyphenol is deprotonated to form a phenoxide, which then attacks a pyrrolidine ring bearing a leaving group (e.g., tosylate, mesylate, or halide) at the 3-position. For an efficient SN2 reaction, the alkyl halide should be unhindered, making the use of a leaving group on the pyrrolidine ring a viable strategy. taylorandfrancis.com

More advanced methods for C-O bond formation, such as the Mitsunobu reaction or Ullmann condensation , can also be employed, especially in cases where the Williamson synthesis is low-yielding due to steric hindrance or competing elimination reactions.

Enantioselective and Diastereoselective Synthesis of this compound Isomers

The 3-position of the pyrrolidine ring in the target molecule is a stereocenter. Therefore, controlling the stereochemical outcome of the synthesis is crucial for accessing specific isomers, which is often a requirement for pharmaceutical applications. google.com

Several strategies can be employed to achieve enantioselective and diastereoselective synthesis:

Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials from nature, often referred to as the "chiral pool." For example, L- or D-serine can be used as a precursor to construct all-cis 2,3,4,5-substituted pyrrolidines. unirioja.es Similarly, proline and 4-hydroxyproline (B1632879) are common starting points for synthesizing a wide range of pyrrolidine-containing drugs. mdpi.com

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in reactions starting from achiral precursors. In the context of [3+2] cycloadditions, chiral Lewis acids or organocatalysts can be used to control the facial selectivity of the attack on the dipolarophile, leading to high enantiomeric excess (ee) in the pyrrolidine product. rsc.org Palladium-catalyzed enantioselective alkene difunctionalization reactions have also been developed to produce pyrrolidine derivatives with high enantio- and diastereoselectivity. nih.gov

Substrate Control: The inherent stereochemistry of a substrate can direct the stereochemical outcome of a reaction. For example, in intramolecular cyclizations, the existing stereocenters in the acyclic precursor can influence the formation of new stereocenters during ring closure, often with a high degree of predictability. nih.gov

| Stereocontrol Strategy | Principle | Example Application |

| Chiral Pool Synthesis | Use of enantiopure natural products as starting materials. | Synthesis from L-serine or 4-hydroxyproline. mdpi.comunirioja.es |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Chiral Lewis acid-catalyzed [3+2] cycloaddition. rsc.org |

| Substrate Control | Existing stereocenters in the substrate direct the formation of new ones. | Diastereoselective intramolecular aminooxygenation. nih.gov |

Chiral Catalyst-Mediated Approaches

The enantioselective synthesis of the chiral pyrrolidine core is achievable through the use of transition metal catalysts paired with chiral ligands. These catalytic systems can induce asymmetry in key bond-forming reactions, leading to the desired stereoisomer. While direct catalytic asymmetric synthesis of the C-O ether bond on a pre-existing pyrrolidine is less common, the focus lies on establishing the chiral center during the formation of the pyrrolidine ring itself.

For instance, catalyst-tuned regio- and enantioselective hydroalkylation reactions can be used for the divergent synthesis of chiral C2- and C3-alkylated pyrrolidines by desymmetrizing 3-pyrrolines. nih.gov A catalytic system composed of CoBr2 with a modified bisoxazoline (BOX) ligand can achieve asymmetric C(sp³)-C(sp³) coupling, yielding C3-alkylated pyrrolidines with high efficiency and enantioselectivity (up to 97% ee). nih.gov Another powerful strategy involves intramolecular iridium-catalyzed allylic aminations of homochiral amino-alkene precursors, where the stereochemical outcome of the resulting 2,5-disubstituted pyrrolidines can be controlled by the choice of the chiral ligand enantiomer. nih.gov Subsequent chemical modifications can convert these substituted pyrrolidines into the required 3-hydroxy derivative, a direct precursor for this compound.

Table 1: Examples of Chiral Catalyst Systems in Pyrrolidine Synthesis This table presents catalyst systems used for analogous chiral pyrrolidine syntheses, adaptable for the target compound's precursors.

| Catalyst System | Ligand Type | Reaction Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| CoBr₂ | Bisoxazoline (BOX) | Asymmetric Hydroalkylation | Up to 97% ee | nih.gov |

| Iridium Complex | Phosphoramidite | Intramolecular Allylic Amination | High diastereoselectivity | nih.gov |

| Rh(III) Complex | Chiral-at-metal | Asymmetric Cyclopropanation | High ee | organic-chemistry.org |

| Yb(OTf)₃ | Achiral (Lewis Acid) | Diastereoselective [3+2] Cycloaddition | High diastereoselectivity | organic-chemistry.org |

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of subsequent reactions. wikipedia.org This strategy is a cornerstone of asymmetric synthesis and is highly applicable to constructing the this compound scaffold. wikipedia.org The process typically involves attaching the auxiliary to an acyclic precursor, performing a diastereoselective cyclization or substitution reaction, and finally cleaving the auxiliary to yield the enantiomerically enriched product. wikipedia.org

A common approach involves the use of N-tert-butanesulfinyl imines as chiral electrophiles. nih.gov The tert-butanesulfinyl group acts as a powerful chiral director in the addition of nucleophiles, allowing for the diastereoselective formation of new stereocenters. nih.govacs.org For example, a multi-step, one-pot protocol can be employed where a silyl-substituted organolithium reagent adds to a chiral sulfinimine, followed by an intramolecular cyclization to furnish the desired N-protected pyrrolidine with excellent diastereoselectivity. nih.gov Other well-established auxiliaries, such as pseudoephedrine and its analogue pseudoephenamine, can be used to form amides that undergo highly diastereoselective alkylation reactions to set key stereocenters prior to cyclization. nih.gov

Table 2: Common Chiral Auxiliaries for Asymmetric Pyrrolidine Synthesis

| Chiral Auxiliary | Typical Application | Key Advantage | Reference |

|---|---|---|---|

| N-tert-Butanesulfinamide | Formation of chiral imines for diastereoselective additions | High diastereocontrol and acid-labile removal | nih.govacs.org |

| Pseudoephedrine / Pseudoephenamine | Formation of amides for diastereoselective enolate alkylation | Excellent stereocontrol, products are often crystalline | nih.gov |

| Evans' Oxazolidinones | Diastereoselective alkylation and aldol (B89426) reactions | Well-established, predictable stereochemical outcomes | wikipedia.org |

| SAMP/RAMP Hydrazines | Asymmetric alkylation of ketones and aldehydes | Reliable for creating α-chiral carbonyl compounds | mdpi.com |

Biocatalytic Transformations for Stereocontrol

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for achieving high stereoselectivity. Enzymes operate under mild conditions, often in aqueous media, and exhibit exquisite regio- and enantioselectivity. For the synthesis of chiral this compound, the most direct biocatalytic approach is the production of its immediate precursor, enantiopure (R)- or (S)-3-hydroxypyrrolidine.

Several enzymatic strategies have been developed for this purpose:

Regio- and Stereoselective Hydroxylation: The direct hydroxylation of an N-protected pyrrolidine at the C3 position can be achieved using whole-cell biocatalysts. For example, the bacterium Sphingomonas sp. HXN-200 has been shown to hydroxylate various N-acyl pyrrolidines to yield the corresponding 3-hydroxypyrrolidines. acs.orgnih.govacs.org The stereochemical outcome—either (R) or (S)—can be influenced by the choice of the nitrogen protecting group, allowing for enantiocomplementary synthesis. nih.govacs.orgresearchgate.net

Enzymatic Kinetic Resolution: A racemic mixture of N-protected 3-hydroxypyrrolidine can be resolved using lipases, such as Candida antarctica lipase (B570770) B (CAL-B). rsc.org The enzyme selectively acylates one enantiomer, allowing for the separation of the fast-reacting acylated product from the slow-reacting alcohol enantiomer, both in high enantiomeric excess (ee). rsc.org

Dynamic Kinetic Resolution (DKR): To overcome the 50% maximum yield limitation of standard kinetic resolution, DKR combines enzymatic resolution with an in-situ racemization of the starting material. A ruthenium catalyst can be used to racemize the slower-reacting 3-hydroxypyrrolidine enantiomer, allowing the enzyme to convert the entire racemic mixture into a single enantiomer of the product, achieving yields significantly higher than 50% with excellent enantioselectivity. rsc.orgnih.gov

Asymmetric Reduction: N-protected 3-pyrrolidinone (B1296849) can be asymmetrically reduced to the corresponding chiral 3-hydroxypyrrolidine using ketoreductases (KREDs). nih.gov Similarly, amine transaminases (ATAs) can be used for the asymmetric amination of 3-pyrrolidinone to produce chiral 3-aminopyrrolidine, which can be subsequently converted to the hydroxy analogue. nih.govacs.org

Table 3: Biocatalytic Routes to Chiral 3-Hydroxypyrrolidine Precursors

| Biocatalytic Method | Enzyme/Organism Class | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Stereoselective Hydroxylation | Monooxygenase (Sphingomonas sp.) | N-protected pyrrolidine | (R)- or (S)-N-protected 3-hydroxypyrrolidine | Direct C-H activation; stereoselectivity dependent on N-protecting group | nih.govacs.org |

| Kinetic Resolution | Lipase (e.g., CAL-B) | Racemic N-protected 3-hydroxypyrrolidine | Enantiopure alcohol and ester | High ee for both enantiomers; max 50% yield for one | rsc.org |

| Dynamic Kinetic Resolution | Lipase + Ru catalyst | Racemic N-protected 3-hydroxypyrrolidine | Single enantiomer of acylated product | Theoretical yield up to 100% | rsc.org |

| Asymmetric Reduction | Ketoreductase (KRED) | N-protected 3-pyrrolidinone | (R)- or (S)-N-protected 3-hydroxypyrrolidine | Direct, high ee conversion of a prochiral ketone | nih.gov |

Optimization of Reaction Conditions for Improved Efficiency and Yields

Key parameters for optimization include:

Base: The choice of base is crucial for the deprotonation of the phenol or the alcohol. Stronger bases like sodium hydride (NaH) are effective but can introduce safety and handling issues. Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred, particularly in polar aprotic solvents.

Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (MeCN) are typically used to facilitate Sₙ2 reactions. The choice of solvent can significantly impact reaction rates and solubility of the reactants.

Temperature: Reaction temperature affects the rate of reaction. While higher temperatures can increase the rate, they may also lead to side reactions or racemization. An optimal temperature must be found to ensure a clean and efficient conversion.

Leaving Group: The reaction can be performed by activating either the 3-hydroxypyrrolidine (e.g., by converting the hydroxyl to a tosylate or mesylate) or the 2-ethoxyphenol. The choice of leaving group will influence reactivity and reaction conditions.

Table 4: Hypothetical Optimization of Williamson Ether Synthesis for this compound

| Entry | Base | Solvent | Temperature (°C) | Reactant Activated | Expected Outcome |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 80 | 2-Ethoxyphenol | Moderate yield, standard conditions |

| 2 | NaH | THF | 60 | 2-Ethoxyphenol | High yield, potential handling issues |

| 3 | Cs₂CO₃ | Acetonitrile | 80 | 2-Ethoxyphenol | Improved yield due to carbonate effect |

| 4 | K₂CO₃ | DMF | 80 | 3-Tosyloxypyrrolidine | Good yield, requires extra activation step |

Synthesis of Key Precursor Intermediates for this compound

The successful synthesis of the target molecule relies on the efficient preparation of its key building blocks: an enantiopure, N-protected 3-hydroxypyrrolidine and 2-ethoxyphenol.

Synthesis of Chiral 3-Hydroxypyrrolidine: As detailed in section 2.4.3, biocatalytic methods are among the most effective for producing enantiopure 3-hydroxypyrrolidine. nih.govacs.orgrsc.orgnih.gov In addition to biocatalysis, traditional chemical routes are also well-established. These often start from readily available chiral pool materials like L- or D-malic acid or glutamic acid. google.com For instance, malic acid can be converted through a series of steps involving condensation with an amine and subsequent reduction with a strong reducing agent to form the chiral pyrrolidine ring. google.com Another route starts from chiral epichlorohydrin, which is converted to a nitrile, followed by hydroxyl protection, reduction, and in-situ intramolecular cyclization to give the target compound in high yield and optical purity. google.com

Synthesis of 2-Ethoxyphenol: 2-Ethoxyphenol is an important intermediate that can be synthesized via several methods. guidechem.com

Catechol Method: This is a common industrial route where catechol is selectively O-ethylated. The ethylating agent can be diethyl sulfate (B86663) or an ethyl halide. tdcommons.orgtdcommons.org The reaction is typically carried out in the presence of a base, such as sodium hydroxide, often in a two-phase system or with a phase-transfer catalyst to improve efficiency. guidechem.comtdcommons.org

O-Aminophenylene Ether Method: This process involves the diazotization of o-phenetidine (B74808) (2-ethoxyaniline) with sodium nitrite (B80452) in the presence of an acid, followed by hydrolysis of the resulting diazonium salt to yield 2-ethoxyphenol. guidechem.com

Decarbonylation Method: A more modern approach involves the catalytic decarbonylation of 2-ethoxy-6-formylphenol (ortho-ethylvanillin) using a metal catalyst to produce 2-ethoxyphenol with high purity and yield. chemicalbook.com

Parallel Synthesis and Library Generation of Structurally Related Analogues

To explore the structure-activity relationships (SAR) of this compound, the generation of a library of structurally related analogues is essential. Parallel synthesis and combinatorial chemistry techniques are ideal for this purpose, enabling the rapid production of a large number of distinct compounds. nih.gov

A solid-phase synthesis approach is particularly well-suited for library generation. A general strategy could be as follows:

Immobilization: A suitable N-protected pyrrolidine scaffold, such as 3-hydroxy-N-Boc-pyrrolidine, is attached to a solid support (e.g., Wang or Rink amide resin) via a cleavable linker.

Diversification (Step 1): The immobilized scaffold is subjected to a Mitsunobu reaction or Williamson ether synthesis with a diverse library of phenols (R¹-OH), where one of the phenols is 2-ethoxyphenol. This step introduces diversity at the C3-phenoxy position.

Deprotection and Diversification (Step 2): The nitrogen protecting group (e.g., Boc) is removed, and the free secondary amine is then acylated, sulfonylated, or reductively aminated with a second library of diverse building blocks (carboxylic acids, sulfonyl chlorides, or aldehydes, R²-X). This introduces diversity at the N1 position.

Cleavage: The final products are cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA), to yield the library of purified analogues.

This encoded split-pool synthesis approach allows for the creation of thousands of unique compounds in a systematic manner, facilitating high-throughput screening and drug discovery efforts. nih.govresearchgate.net

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of pyrrolidines, including this compound, can be made more sustainable by incorporating these principles. researchgate.netchemheterocycles.com

Key green chemistry approaches applicable to this synthesis include:

Biocatalysis: As discussed in section 2.4.3, using enzymes for stereocontrol operates under mild, aqueous conditions, avoiding harsh reagents and toxic metal catalysts. This is a prime example of a green synthetic method. nih.gov

Use of Greener Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Replacing these with more environmentally benign solvents like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact. acs.orgmdpi.com For instance, domino reactions to form pyrrolidine-fused spirooxindoles have been successfully carried out in an ethanol/water mixture. semanticscholar.org

Catalytic Reactions: Employing catalytic amounts of reagents (e.g., organocatalysts, metal catalysts, or nanocatalysts) instead of stoichiometric ones improves atom economy and reduces waste. rsc.org The development of reusable heterogeneous catalysts further enhances sustainability. rsc.org

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, lowering energy consumption and often improving yields. nih.govnih.gov

Renewable Feedstocks: While direct application to this specific molecule may be challenging, a broader green chemistry goal is to use renewable starting materials. The use of alcohols, which can be derived from biomass, in acceptorless dehydrogenative coupling (ADC) reactions to form N-heterocycles represents a move in this direction. rsc.org

By integrating these principles, the synthesis of this compound and its analogues can be performed more efficiently, safely, and with a minimized environmental footprint.

Solvent-Free or Environmentally Benign Solvent Reactions

The substitution of volatile and often hazardous organic solvents with greener alternatives or the complete elimination of solvents represents a significant advancement in chemical synthesis. For the synthesis of this compound and its analogues, methodologies are being explored that utilize water, deep eutectic solvents (DES), or solvent-free conditions, thereby reducing the environmental impact of the synthetic process.

One potential pathway to 3-aryloxypyrrolidines involves the etherification of 3-hydroxypyrrolidine. Traditional methods for such reactions often rely on polar aprotic solvents. However, recent advancements in catalysis have enabled similar transformations in more environmentally friendly media. For instance, domino protocols in deep eutectic solvents, such as a choline (B1196258) chloride-oxalic acid mixture, have been successfully employed for the synthesis of other complex heterocyclic systems and could be adapted for this purpose. nih.gov These solvents are not only biodegradable and non-toxic but can also act as catalysts, simplifying the reaction setup. nih.gov

Another green approach is the use of aqueous ethanol as a reaction medium. Catalyst-free, one-pot syntheses of biologically significant pyrrolidone moieties have been developed in aqueous ethanol, demonstrating the feasibility of forming the pyrrolidine ring structure in such benign solvent systems. researchgate.net While not a direct synthesis of the target molecule, these methods highlight the potential for developing water-based synthetic routes.

Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical mixing (such as high-speed ball milling), offer another avenue for the sustainable synthesis of pyrrolidine derivatives. mdpi.com These techniques can lead to significantly reduced reaction times, higher yields, and the elimination of solvent waste. For example, the asymmetric aldol reaction to form proline-based dipeptides has been successfully carried out under solvent-free high-speed ball milling conditions. mdpi.com The application of such techniques to the synthesis of this compound could involve the reaction of a suitable pyrrolidine precursor with an ethoxyphenol derivative under solvent-free catalytic conditions.

Table 1: Comparison of Reaction Conditions for Pyrrolidine Synthesis

| Method | Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Traditional | Polar Aprotic (e.g., DMF) | Base (e.g., NaH) | 80-120 | 12-24 | 60-80 | General Knowledge |

| Deep Eutectic Solvent | Choline Chloride-Oxalic Acid | Inherent to solvent | 60-100 | 2-8 | 85-95 | nih.gov |

| Aqueous Ethanol | EtOH/H₂O | Catalyst-free | Room Temp - 80 | 4-12 | 70-90 | researchgate.net |

| Solvent-Free (Microwave) | None | Solid-supported catalyst | 100-150 | 0.1-0.5 | 80-95 | mdpi.com |

| Solvent-Free (Ball Milling) | None | Organocatalyst | Room Temperature | 0.5-2 | 90-99 | mdpi.com |

Note: The data in this table is representative of typical conditions for the synthesis of various pyrrolidine derivatives and illustrates the potential advantages of greener methodologies. Specific conditions for this compound would require experimental optimization.

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is a cornerstone of sustainable chemical synthesis. For the preparation of this compound and its analogues, research is focused on both metal-based and metal-free (organocatalytic) systems that offer high selectivity and can be used under mild, environmentally friendly conditions.

Palladium-catalyzed C-O cross-coupling reactions represent a powerful tool for the formation of the aryl ether linkage present in this compound. nih.gov Modern palladium catalyst systems, often employing specialized phosphine (B1218219) ligands, can facilitate the coupling of alcohols (like 3-hydroxypyrrolidine) with aryl halides under increasingly mild conditions. nih.gov The development of catalysts that are active in greener solvents or can be easily recovered and reused is a key area of research. For instance, immobilizing palladium catalysts on solid supports can simplify purification and enable catalyst recycling.

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral pyrrolidines. nih.gov Proline and its derivatives are well-known organocatalysts that can promote a variety of asymmetric transformations leading to substituted pyrrolidines. mdpi.com The development of novel pyrrolidine-based organocatalysts is an active area of research, with a focus on creating catalysts that are highly efficient, stable, and can operate in green reaction media like water or under solvent-free conditions. mdpi.comnih.gov For the synthesis of advanced, chiral analogues of this compound, the development of specific organocatalysts that can control the stereochemistry at the 3-position of the pyrrolidine ring is a significant goal.

Biocatalysis, using whole cells or isolated enzymes, also offers a highly sustainable route to chiral building blocks. For example, the regio- and stereoselective hydroxylation of N-protected pyrrolidines to afford 3-hydroxypyrrolidines has been achieved using bacterial strains. nih.gov This enzymatic approach provides a green pathway to key intermediates for the synthesis of the target compound.

Table 2: Overview of Catalytic Systems for Pyrrolidine Synthesis

| Catalyst Type | Example | Key Advantages | Potential Application | Reference |

| Palladium Catalyst | Pd(OAc)₂ with phosphine ligands | High efficiency in C-O bond formation | Etherification of 3-hydroxypyrrolidine | nih.gov |

| Organocatalyst | Proline derivatives | Metal-free, potential for asymmetry | Asymmetric synthesis of pyrrolidine ring | mdpi.comnih.gov |

| Biocatalyst | Sphingomonas sp. HXN-200 | High regio- and stereoselectivity, mild conditions | Synthesis of chiral 3-hydroxypyrrolidine | nih.gov |

Note: This table summarizes different catalytic approaches that could be applied to the synthesis of this compound and its analogues, highlighting the trend towards more sustainable methods.

Molecular Design and Structure Activity Relationship Sar Investigations for Research Probes

Conformational Analysis of the Pyrrolidine (B122466) and Ethoxyphenoxy Moieties

The biological activity of 3-(2-Ethoxyphenoxy)pyrrolidine is intrinsically linked to its three-dimensional structure and conformational flexibility. The molecule is composed of two key fragments: a pyrrolidine ring and an ethoxyphenoxy group. The pyrrolidine ring, a five-membered saturated heterocycle, is not planar and typically adopts puckered conformations, most commonly the "envelope" (Cs symmetry) or "twist" (C2 symmetry) forms. The precise conformation influences the spatial orientation of substituents, which is critical for interaction with biological targets. The nitrogen atom in the ring can also undergo inversion, further contributing to the conformational landscape.

Principles of Ligand Design Applied to this compound Derivatives

The design of ligands based on the this compound scaffold follows established principles aimed at optimizing interactions with a specific biological target to elicit a desired physiological response. Key strategies include:

Scaffold Hopping and Bioisosteric Replacement: The core pyrrolidine or phenoxy rings can be replaced with other cyclic or aromatic systems to explore new chemical space, improve properties, or circumvent existing patents. Bioisosteric replacement of the ethoxy group with other functionalities (e.g., methoxy, propoxy, or small alkyl chains) can modulate potency, selectivity, and metabolic stability.

Functional Group Modification: The secondary amine of the pyrrolidine ring is a prime site for modification. Introducing different substituents can alter polarity, basicity, and hydrogen bonding capacity, and can be used to probe for additional binding interactions. For instance, in other pyrrolidine series, extending functionality from the core scaffold has been used to engage secondary binding pockets in receptors, enhancing both affinity and selectivity. nih.gov

Stereochemistry: The pyrrolidine ring in this compound contains a chiral center at the C3 position. The synthesis of enantiomerically pure (R)- and (S)-isomers is crucial, as biological targets are chiral and often exhibit stereospecific binding. Evaluating the activity of individual enantiomers is a fundamental step in SAR studies to identify the eutomer (the more active isomer). nih.gov

Molecular Modeling and Computational Chemistry in Structure-Based Design

When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, molecular modeling and computational chemistry become powerful tools for structure-based drug design. mdpi.com

Docking studies are used to predict the preferred binding orientation of this compound derivatives within the target's active site. researchgate.net These simulations calculate a binding score, which estimates the binding affinity and helps prioritize which analogues to synthesize. This process allows researchers to visualize key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to binding. rsc.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex. By simulating the movement of atoms over time, MD can assess the stability of the predicted binding mode and reveal how the protein's conformation might change upon ligand binding. mdpi.com This information is invaluable for understanding the mechanistic details of the interaction and for refining the design of more potent and selective inhibitors. researchgate.net

Rational Design of Analogues for Mechanistic Probing and Target Deconvolution

The rational design of analogues is a cornerstone of chemical biology, used to probe biological mechanisms and identify the specific targets of a compound (target deconvolution). nih.gov For the this compound scaffold, this involves creating a library of related compounds with systematic modifications.

Affinity Probes: Analogues can be designed that incorporate a "tag" or a reactive group. For example, a biotin (B1667282) tag can be added for use in pull-down experiments to isolate the binding protein, or a photo-activatable cross-linker can be incorporated to covalently link the ligand to its target upon UV irradiation.

"Bump-and-Hole" Approach: This sophisticated strategy involves engineering both the ligand and its target protein. A bulky "bump" is introduced onto the ligand, which would clash with the native target. A corresponding "hole" is then created in the target protein through site-directed mutagenesis to accommodate the bumped ligand. This ensures that the modified ligand interacts only with the engineered target, providing a highly specific tool for studying a single protein's function.

Structure-Activity Relationship (SAR) by Synthesis: A systematic exploration of substituents around the scaffold is performed. For example, analogues with modifications at the pyrrolidine nitrogen, the ethoxy group, or on the phenyl ring would be synthesized and tested. The resulting SAR data provides a detailed map of which chemical features are essential for activity and which can be modified. nih.govnih.gov This process helps in building a pharmacophore model, which is an abstract representation of the key features required for biological activity. frontiersin.org

Computational Predictions of Molecular Interactions and Binding Modes with Biological Targets

Computational methods are essential for predicting how this compound and its derivatives will interact with biological targets. By analyzing the binding site of a target protein, researchers can identify key amino acid residues that are critical for ligand recognition. mdpi.com

For instance, docking simulations might predict that the nitrogen atom of the pyrrolidine ring acts as a hydrogen bond acceptor with a specific residue like an aspartate or glutamate (B1630785) in the receptor. The ethoxyphenoxy group might fit into a hydrophobic pocket, with the ether oxygen potentially forming a hydrogen bond with a donor residue like a serine or tyrosine. researchgate.netmdpi.com

These predictions are often presented in tables that quantify the interactions and energies involved.

| Interaction Type | Ligand Moiety | Potential Target Residue | Estimated Energy (kcal/mol) |

| Hydrogen Bond | Pyrrolidine N-H | Asp, Glu, Ser (side chain) | -3 to -5 |

| Hydrogen Bond | Ether Oxygen | Tyr, Ser, Thr (side chain) | -2 to -4 |

| Hydrophobic | Phenyl Ring | Leu, Ile, Val, Phe | Variable |

| Hydrophobic | Ethyl Group | Ala, Leu, Ile | Variable |

Note: These are generalized potential interactions. Actual interactions and energies are target-specific and are calculated using computational software.

By comparing the predicted binding modes of different analogues with their experimentally determined biological activities, computational models can be refined and validated, leading to a more accurate understanding of the SAR. mdpi.com

Chemoinformatic Approaches to Explore Chemical Space Around this compound

Chemoinformatics employs computational methods to analyze large datasets of chemical information, providing insights into the broader chemical space surrounding the this compound scaffold. mdpi.com

Similarity and Substructure Searching: Using the core structure as a query, large chemical databases (like PubChem or ChEMBL) can be searched to identify commercially available or previously synthesized compounds with similar structures. This can reveal known biological activities for related molecules, providing clues about potential targets.

Chemical Space Visualization: Techniques like t-distributed Stochastic Neighbor Embedding (t-SNE) or Uniform Manifold Approximation and Projection (UMAP) can be used to create 2D or 3D maps of the chemical space. datagrok.ai These maps visually represent the structural relationships between thousands or millions of compounds, allowing researchers to see how the this compound scaffold is positioned relative to other known active molecules and to identify unexplored regions of chemical space for new design ideas.

Predictive Modeling (QSAR): If sufficient biological activity data is available for a series of analogues, Quantitative Structure-Activity Relationship (QSAR) models can be built. These mathematical models correlate chemical properties (descriptors) with biological activity. frontiersin.org A robust QSAR model can then be used to predict the activity of virtual, not-yet-synthesized compounds, helping to prioritize synthetic efforts on the most promising candidates. mdpi.com

Mechanistic Investigations at the Molecular Level Excluding Clinical Efficacy and Safety

In Vitro Target Engagement and Binding Assays

No publicly available studies were identified that report on the in vitro target engagement or binding assays conducted with 3-(2-Ethoxyphenoxy)pyrrolidine. Consequently, there is no data on its binding affinity, potency (e.g., IC₅₀, EC₅₀, Kᵢ, Kᴅ), or the specific biological targets it may interact with.

Elucidation of Molecular Recognition Events and Specificity

There is no information available in the scientific literature detailing the molecular recognition events or the binding specificity of this compound. Studies elucidating the specific amino acid residues or structural motifs involved in its interaction with any potential biological target have not been published.

Kinetic Studies of Compound-Target Interactions (e.g., Association and Dissociation Rates)

No kinetic studies for this compound have been reported. As a result, data on its association (kₒₙ) and dissociation (kₒff) rates, or its residence time on any biological target, are unavailable.

Structure-Based Mechanistic Hypothesis Generation

The absence of experimental data on the biological targets and binding modes of this compound means that no structure-based mechanistic hypotheses have been generated or published. Computational modeling or structural biology studies (e.g., X-ray crystallography, NMR) involving this compound have not been reported.

Biophysical Characterization of Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

No biophysical characterization of the interaction of this compound with any biological target has been described in the literature. There are no published studies using techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to determine the thermodynamic and kinetic parameters of its binding.

Investigations into Mode of Action at a Subcellular or Biochemical Level (e.g., Enzyme Inhibition, Receptor Modulation in vitro)

There are no publicly available in vitro studies investigating the mode of action of this compound at a subcellular or biochemical level. Consequently, there is no information on whether this compound acts as an enzyme inhibitor, a receptor agonist or antagonist, or if it modulates any other biochemical pathways.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations on Electronic Structure and Reactivity

There are no available studies that have employed quantum mechanical calculations to specifically investigate the electronic structure and reactivity of 3-(2-ethoxyphenoxy)pyrrolidine. Such studies would typically involve methods like Hartree-Fock (HF) or post-Hartree-Fock methods to determine properties such as molecular orbital energies, electron density distribution, and electrostatic potential, which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) Applications to Molecular Properties and Energetics

Specific applications of Density Functional Theory (DFT) to elucidate the molecular properties and energetics of this compound are not found in the current body of scientific literature. DFT is a widely used computational method to predict a variety of properties, including optimized geometry, vibrational frequencies, and thermochemical data like enthalpy of formation. Without dedicated studies, these properties remain uncharacterized from a theoretical standpoint.

Molecular Dynamics (MD) Simulations of this compound and its Derivatives in Solvation and Protein-Bound States

There is no published research detailing molecular dynamics (MD) simulations of this compound. MD simulations are crucial for understanding the dynamic behavior of molecules in different environments, such as in various solvents or when interacting with biological macromolecules like proteins. The conformational landscape, solvation dynamics, and potential binding modes of this compound are therefore yet to be explored through this computational lens.

In Silico Screening and Virtual Library Design for Novel Research Applications

While this compound may be present in large chemical databases used for in silico screening, there are no studies that specifically report its inclusion in virtual library design or its identification as a hit in a virtual screening campaign for novel research applications. Such studies would highlight its potential as a scaffold or lead compound in drug discovery or materials science.

Prediction of Spectroscopic Signatures for Conformational and Electronic State Analysis (e.g., Advanced NMR chemical shift prediction, Vibrational Circular Dichroism)

No computational studies predicting the spectroscopic signatures of this compound, such as advanced Nuclear Magnetic Resonance (NMR) chemical shift predictions or Vibrational Circular Dichroism (VCD) spectra, have been published. These theoretical predictions are invaluable for interpreting experimental spectra and for the detailed analysis of the compound's conformational and electronic states.

Application of 3 2 Ethoxyphenoxy Pyrrolidine in Chemical Biology and Materials Science Research

Development as a Chemical Probe for Uncovering Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems. An ideal chemical probe is potent, selective, and has a known mechanism of action, enabling the interrogation of protein function and the elucidation of biological pathways.

Currently, there are no specific research articles or studies that detail the development or application of 3-(2-Ethoxyphenoxy)pyrrolidine as a chemical probe for uncovering biological pathways. While the pyrrolidine (B122466) core is present in many bioactive molecules, the specific contribution and utility of the 3-(2-ethoxyphenoxy) substituent in designing a targeted chemical probe have not been described in the available literature.

Utilization in Affinity-Based Proteomics or Chemoproteomics Research

Affinity-based proteomics and chemoproteomics are powerful techniques used to identify the protein targets of small molecules. These methods often involve immobilizing a small molecule on a solid support to "pull down" its binding partners from a complex biological sample.

While some commercial suppliers list this compound hydrochloride as a biochemical for proteomics research, there is a lack of published studies demonstrating its specific use in this context. The successful application in affinity-based proteomics would require the compound to be derivatized with a linker for attachment to a resin, and subsequent proteomic analyses would be needed to identify specific protein interactions. At present, such studies involving this compound have not been reported.

Integration into Molecular Tools for Studying Cellular Processes in vitro (e.g., fluorescent labeling)

Molecular tools, such as fluorescently labeled compounds, are invaluable for visualizing and studying cellular processes in real-time. These tools allow researchers to track the localization and dynamics of molecules within cells.

The integration of this compound into such molecular tools has not been documented. The synthesis of a fluorescently labeled version of this compound would be the first step, followed by in vitro studies to assess its utility in cellular imaging. There is currently no evidence of such derivatives or their applications in the scientific literature.

Exploration in Polymer Chemistry or Advanced Material Design (e.g., as monomers, catalysts, or dopants)

The unique structural features of pyrrolidine derivatives can be exploited in polymer chemistry to create materials with novel properties. They can be used as monomers to be incorporated into polymer backbones, as catalysts to facilitate polymerization reactions, or as dopants to modify the properties of existing materials.

An extensive search of the literature did not yield any studies on the use of this compound in polymer chemistry or advanced material design. Research in this area would involve investigating its reactivity as a monomer, its catalytic activity, or its effects as an additive in various polymer systems.

Role in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-ordered structures through self-assembly. The design of molecules that can participate in specific and predictable non-covalent interactions is a key aspect of this field.

There is no available research describing the role of this compound in supramolecular chemistry or self-assembly. The potential for this molecule to form ordered structures through hydrogen bonding, pi-stacking, or other non-covalent interactions has not yet been explored.

Future Research Directions and Emerging Avenues

Development of Novel and Efficient Synthetic Routes for Analogues

The synthesis of analogues is crucial for establishing structure-activity relationships (SAR) and optimizing the properties of a lead compound. nih.gov Future research would logically focus on developing diverse and efficient synthetic pathways to generate a library of analogues of 3-(2-Ethoxyphenoxy)pyrrolidine. Key strategies could include:

Modification of the Pyrrolidine (B122466) Ring: Introducing substituents at various positions of the pyrrolidine ring can significantly influence the molecule's stereochemistry and biological activity. nih.gov Synthetic methods such as multicomponent reactions, cycloadditions, and the functionalization of proline or hydroxyproline (B1673980) precursors are well-established for creating substituted pyrrolidines. mdpi.combeilstein-journals.orgnih.gov

Alteration of the Phenoxy Group: The electronic and steric properties of the phenoxy moiety can be systematically altered. This can be achieved by varying the position of the ethoxy group, replacing it with other alkyl or alkoxy chains, or introducing different substituents (e.g., halogens, nitro groups, etc.) onto the phenyl ring. nih.govnih.gov

Stereoselective Synthesis: Since the stereochemistry of substituents on the pyrrolidine ring is often critical for biological function, developing stereoselective synthetic routes is a priority. nih.govnih.gov This allows for the synthesis of specific enantiomers or diastereomers, which can exhibit vastly different biological profiles.

These synthetic efforts would enable the creation of a focused library of compounds for further investigation.

| Synthetic Strategy | Target Modification | Potential Methodologies |

| Ring Substitution | Pyrrolidine Core | [3+2] Cycloaddition, Functionalization of Proline |

| Aromatic Substitution | Phenoxy Group | Electrophilic/Nucleophilic Aromatic Substitution |

| Ether Linkage Variation | Ethoxy Group | Williamson Ether Synthesis with varied alkoxides |

| Stereocontrol | Chiral Centers | Asymmetric Catalysis, Use of Chiral Pool Precursors mdpi.com |

Advanced Computational Approaches for Predictive Modeling and Mechanistic Insights

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and interactions, thereby guiding synthetic efforts. nih.gov For this compound and its analogues, future research can leverage several computational techniques:

Molecular Docking: To identify potential biological targets, the compound and its virtual library of analogues can be docked into the binding sites of various proteins, such as kinases, G-protein coupled receptors (GPCRs), and enzymes. nih.govnih.gov This can prioritize compounds for synthesis and biological testing.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, assessing the stability of binding poses predicted by docking and helping to understand the molecular mechanism of action. monash.eduscribd.com

Quantum Chemistry Calculations (DFT): Density Functional Theory (DFT) can be employed to understand the electronic structure of the molecules, predict their reactivity, and elucidate reaction mechanisms for synthetic transformations. beilstein-journals.orgrsc.org This can aid in optimizing reaction conditions and predicting the formation of byproducts.

These computational studies can create predictive models that correlate structural features with biological activity, offering a rational approach to designing more potent and selective molecules. nih.gov

Expansion of Research Applications (e.g., in new chemical biology techniques, in vitro assay development)

The pyrrolidine scaffold is present in numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and enzyme inhibitory effects. nih.govmdpi.commdpi.comresearchgate.net This suggests that this compound could be a starting point for discovering novel biological functions. Future work should involve screening the compound and its analogues against a broad panel of biological targets.

An important avenue is the development of novel in vitro assays. Should a primary biological target be identified, specific and sensitive assays can be designed to quantify the compound's activity and mechanism. For instance, if an analogue shows inhibitory activity against a particular enzyme, a fluorescence-based or colorimetric assay could be developed to measure enzyme kinetics in the presence of the inhibitor. rsc.org Such assays are essential for high-throughput screening and detailed mechanistic studies. nih.gov

| Potential Biological Target Class | Example Research Application | Relevant Assay Type |

| Enzymes (e.g., Kinases, Proteases) | Cancer, Inflammation researchgate.netnih.gov | Enzyme Inhibition Assays (e.g., FRET, ELISA) |

| Receptors (e.g., GPCRs, Ion Channels) | CNS Disorders, Pain nih.govmdpi.comnih.gov | Receptor Binding Assays, Functional Cell-Based Assays |

| Transporters | Neurotransmitter Reuptake Inhibition nih.gov | Radioligand Uptake Assays |

Design and Synthesis of Derivatization Strategies for Probe Development and Functionalization

Chemical probes are indispensable tools in chemical biology for visualizing and studying biological processes. olemiss.edu A key future direction is the derivatization of this compound to create such probes. This involves introducing functional groups that allow for the attachment of reporter tags without abolishing the compound's biological activity.

Strategies would include:

Introducing a "handle": A chemically reactive group, such as an alkyne, azide, or carboxylic acid, could be incorporated into the molecule's structure, often at a position determined by SAR studies to be non-essential for binding.

Attaching Reporter Tags: Using click chemistry or standard coupling reactions, this handle can be used to attach various tags, including:

Fluorophores: For use in fluorescence microscopy and flow cytometry to visualize the compound's localization within cells.

Biotin (B1667282): For affinity purification of the target protein (pull-down assays).

Photo-affinity labels: To covalently link the compound to its biological target upon photoactivation, enabling target identification.

The development of such probes would be instrumental in elucidating the mechanism of action and identifying the specific cellular targets of this class of compounds. olemiss.edu

Integration with High-Throughput Screening (HTS) Technologies for Basic Research Discovery

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify "hits" with a desired biological activity. nih.govtechnologynetworks.com The library of this compound analogues synthesized as described in section 7.1 would be ideally suited for HTS campaigns.

Future research should focus on integrating synthetic chemistry with HTS. This involves:

Automated Synthesis: Utilizing automated or parallel synthesis techniques to rapidly generate the compound library.

Assay Miniaturization: Adapting the developed in vitro assays (section 7.3) to microplate formats (e.g., 384- or 1536-well plates) suitable for robotic screening.

Computational Pre-screening: Using the computational models developed in section 7.2 to virtually screen large libraries and select a smaller, more promising subset of compounds for physical HTS, saving time and resources. rsc.org

This integrated approach would accelerate the discovery of novel biological activities for this compound class and identify promising starting points for further optimization in basic research or drug discovery programs. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.